Synthetic Yield Advantage of 6-Amino-1H-indazole-3-carboxylic Acid over Unsubstituted 1H-Indazole-3-carboxylic Acid
The catalytic hydrogenation of 6-nitro-1H-indazole-3-carboxylic acid provides the target 6-amino compound in 75% yield (112 mg from 173 mg starting material), establishing a robust and scalable entry point for downstream derivatization . In contrast, the preparation of the unsubstituted parent scaffold, 1H-indazole-3-carboxylic acid, via a standard cyclization and hydrolysis sequence proceeds with a substantially lower overall yield of 55.3% . This difference translates into a 36% relative yield advantage for the 6-amino derivative, directly impacting the cost-efficiency of multistep library syntheses.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 75% |
| Comparator Or Baseline | 1H-Indazole-3-carboxylic acid: 55.3% |
| Quantified Difference | +19.7 percentage points (36% relative increase) |
| Conditions | Target: H2, 10% Pd/C, MeOH, 20°C, 4h; Comparator: HCl reflux (cross-study comparison) |
Why This Matters
Higher synthetic yield reduces the cost per gram of the core scaffold, a primary driver in the procurement of building blocks for parallel medicinal chemistry campaigns.
